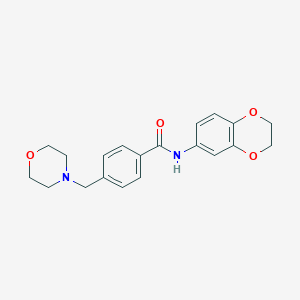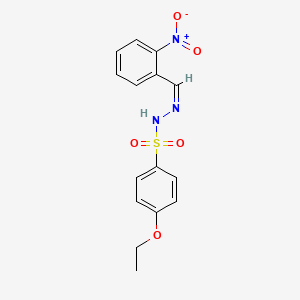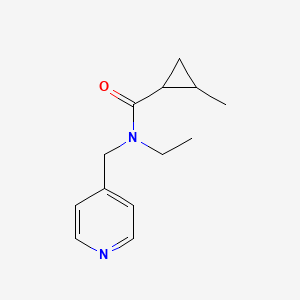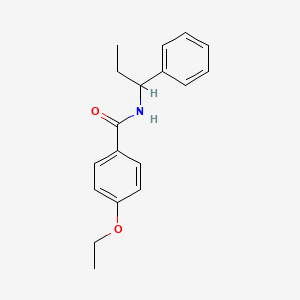![molecular formula C18H21N5O3 B5363846 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B5363846.png)
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoxaline derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline is not fully understood. However, it has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By blocking the NMDA receptor, it can modulate the excitatory neurotransmission and reduce the influx of calcium ions into the cell, which can lead to neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the proliferation of cancer cells and induce apoptosis. In neuroscience, it has been shown to reduce the excitotoxicity and protect against neuronal damage. In infectious disease research, it has been shown to inhibit the growth of various bacterial strains.
实验室实验的优点和局限性
One of the main advantages of 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline is its potential as a lead compound for the development of novel drugs. It has been shown to exhibit various pharmacological activities, which make it an attractive target for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It can exhibit cytotoxic effects at higher concentrations, which can limit its use in certain experiments.
未来方向
There are various future directions for the study of 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline. One of the directions is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential as a tool compound for the study of glutamate receptors in various neurological disorders. Additionally, the study of its potential as an antimicrobial agent for the treatment of bacterial infections is also an area of interest.
合成方法
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline can be synthesized using various methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. Among these methods, solution-phase synthesis is the most commonly used method. In this method, 2-(4-morpholinylcarbonyl)-1-piperazine and 2-chloroquinoxaline are reacted in the presence of a base to obtain this compound.
科学研究应用
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious disease research. It has been shown to exhibit antitumor activity and has been used as a lead compound for the development of novel anticancer agents. In neuroscience, it has been used as a tool compound to study the role of glutamate receptors in various neurological disorders. In infectious disease research, it has been shown to exhibit antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
morpholin-4-yl-[1-(quinoxaline-5-carbonyl)piperazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(13-2-1-3-14-16(13)21-5-4-20-14)23-7-6-19-12-15(23)18(25)22-8-10-26-11-9-22/h1-5,15,19H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYVXYZQEVMHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)N2CCOCC2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)

![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5363796.png)
![ethyl 7-amino-6-cyano-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5363806.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(3-methylbutyl)amino]methyl}piperidin-2-one](/img/structure/B5363813.png)

![9-(7-chloroquinolin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5363822.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5363825.png)
![4-{[4-(2-methylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5363843.png)

![N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5363866.png)
![1-ethyl-3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5363868.png)
![4-{4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5363870.png)